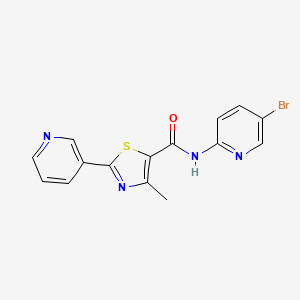

![molecular formula C15H18Br2N2O B4582474 2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4582474.png)

2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide often involves reactions that yield cyclopropane derivatives or incorporate cyclopropyl groups. For instance, the reaction of α,α-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc can give dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer, whose structure can be determined by X-ray diffraction analysis (Aliev et al., 2000).

Molecular Structure Analysis

Molecular structure and vibrational frequencies of cyclopropane derivatives can be studied using combined experimental and theoretical approaches, such as FT-IR spectra and density functional theory (DFT) calculations. These studies can reveal information about the equilibrium geometries, harmonic vibrational frequencies, thermo-chemical parameters, and other important molecular properties (Ibrahim et al., 2012).

Chemical Reactions and Properties

Reactions involving cyclopropane derivatives can lead to various interesting transformations. For example, the reactions of cyclopropenone derivatives with specific chelate systems have been investigated, leading to the formation of cobaltacyclobutenone and the transformation of dimethoxycyclopropene to other compounds through a series of reaction steps, highlighting the reactivity and potential utility of these compounds in synthesis (Foerstner et al., 2000).

Physical Properties Analysis

The physical properties, such as optical and photochromic properties, of compounds structurally related to 2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide can be significant for material science applications. For instance, the study of the optical properties of E-α-(2,5-dimethyl-3-furyl) ethylidene (dicyclopropyl methylene)-2,5 furadione or dicyclopropyl fulgide reveals its potential as a good optical filter material due to the presence of a sharp absorption edge in transmittance spectra (El-Nahass et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions, of cyclopropane derivatives and related compounds can be elucidated through detailed experimental and theoretical studies. These investigations can provide insights into the synthesis, structure, spectroscopic properties, and chemical reactivity of these molecules, which are essential for developing new materials and pharmaceuticals (Singh et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Compounds with the cyclopropane moiety, similar to the chemical structure , have been synthesized and evaluated for their biological activities. For instance, the synthesis and evaluation of bromophenol derivatives with cyclopropyl moiety have shown that these compounds are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are crucial for treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Antimalarial and Antileukemic Properties

Research on 2-acetylpyridine thiosemicarbazones and their complexes with transition metals has revealed modified antimalarial and enhanced antileukemic properties. This suggests potential applications in designing drugs for treating malaria and leukemia (Scovill, Klayman, & Franchino, 1982).

Crystal Structure Analysis

The study of the crystal structure of dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate has contributed to a deeper understanding of molecular configurations and their implications in synthetic chemistry (Aliev et al., 2000).

Cytotoxic Activity Against Cancer Cells

Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and shown to exhibit anti-tumor activities, indicating potential applications as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).

Antiviral Activity

Research on nucleoside analogues based on the methylenecyclopropane structure has identified compounds with broad-spectrum antiviral activity against various viruses, highlighting their potential in antiviral drug development (Qiu et al., 1998).

Optical Nonlinearity and Limiting Studies

Studies on propane hydrazides have explored their third-order nonlinear optical properties, suggesting their suitability for optical device applications such as limiters and switches (Naseema et al., 2012).

Propiedades

IUPAC Name |

2,2-dibromo-N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]-1-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Br2N2O/c1-9-5-6-12(10(2)7-9)11(3)18-19-13(20)14(4)8-15(14,16)17/h5-7H,8H2,1-4H3,(H,19,20)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWAENXKVPHDLY-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dibromo-N'-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)

![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)

![9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)

![6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)

![2-(3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4582485.png)